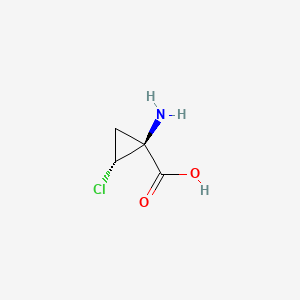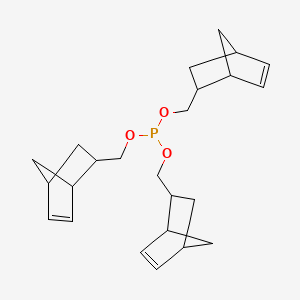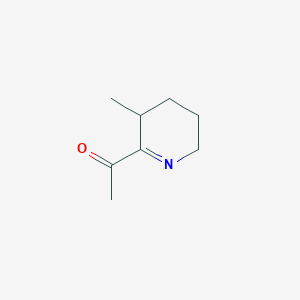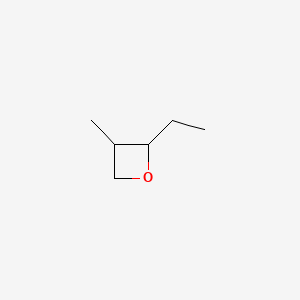
Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-cis)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-cis)-(9ci) is a chemical compound that belongs to the class of cyclopropane derivatives These compounds are characterized by a three-membered ring structure, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-cis)-(9ci) typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Common synthetic routes may include:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through reactions such as the Simmons-Smith reaction or the use of diazo compounds.
Functional Group Introduction: The amino and chloro groups can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes, catalytic methods, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-cis)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or hydrogen.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce a range of amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-cis)-(9ci) exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane ring structures but different substituents.
Amino-chloro compounds: Molecules containing both amino and chloro groups, which may exhibit similar reactivity.
Eigenschaften
Molekularformel |
C4H6ClNO2 |
|---|---|
Molekulargewicht |
135.55 g/mol |
IUPAC-Name |
(1S,2R)-1-amino-2-chlorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H6ClNO2/c5-2-1-4(2,6)3(7)8/h2H,1,6H2,(H,7,8)/t2-,4-/m1/s1 |
InChI-Schlüssel |
VDXLZOGWWLSTTC-VVJJHMBFSA-N |
Isomerische SMILES |
C1[C@H]([C@]1(C(=O)O)N)Cl |
Kanonische SMILES |
C1C(C1(C(=O)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13812092.png)

![(Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B13812113.png)

![2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone](/img/structure/B13812119.png)
![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)



![Dispiro[2.0.2.2]octane](/img/structure/B13812161.png)




